molecular formula C19H13NO5 B2462657 2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone

2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone

Cat. No.: B2462657
M. Wt: 335.3 g/mol
InChI Key: TZGKWYPKVUZODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone is a synthetic 1,4-naphthoquinone derivative characterized by a methyl group at position 2 and a 2-(3-nitrophenyl)-2-oxoethyl substituent at position 3 of the naphthoquinone core.

Properties

IUPAC Name

2-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c1-11-16(19(23)15-8-3-2-7-14(15)18(11)22)10-17(21)12-5-4-6-13(9-12)20(24)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGKWYPKVUZODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for MMV666125 involve several steps:

Chemical Reactions Analysis

MMV666125 undergoes various types of chemical reactions:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of naphthoquinones are heavily influenced by substituents. Below is a comparison with key analogs:

Compound Name Substituents (Positions) Key Structural Differences Key References
Target Compound 2-CH₃, 3-[2-(3-NO₂Ph)-2-oxoethyl] 3-Nitrophenyl-oxoethyl group
2-Chloro-3-((3-nitrophenyl)amino)-1,4-NQ 2-Cl, 3-(3-NO₂Ph-NH) Amino linker vs. oxoethyl linker
3-Acyl-1,2-NQ (e.g., 1d) 3-CO-(2-methylpropanoyl) 1,2-NQ core vs. 1,4-NQ; acyl vs. oxoethyl
2-Trifluoromethyl-3-phytyl-1,4-NQ 2-CF₃, 3-phytyl Bulky phytyl chain; CF₃ vs. CH₃
2-((2-(3-NO₂Ph)-2-oxoethyl)thio)-pyrimidinone Thioether-linked pyrimidinone Naphthoquinone core replaced

Key Observations :

  • Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound may enhance redox cycling compared to amino-substituted analogs (e.g., 2-chloro-3-((3-nitrophenyl)amino)-1,4-NQ), which rely on H-bonding for EGFR inhibition .
  • Linker Flexibility: The oxoethyl linker in the target compound provides conformational flexibility, unlike rigid thioether-linked pyrimidinones .
  • Lipophilicity : The phytyl chain in 2-trifluoromethyl-3-phytyl-1,4-NQ increases lipophilicity, contrasting with the polar nitro group in the target compound .

Key Findings :

  • The target compound’s 3-nitrophenyl group may enhance interactions with tyrosine kinases (e.g., EGFR) similar to amino-substituted analogs but with distinct binding modes due to the oxoethyl spacer .
Physicochemical and Redox Properties
Compound Solubility Redox Potential (E₁/₂, mV) Stability Notes References
Target Compound Low (polar aprotic solvents) Inferred: High (due to NO₂) Nitro group may enhance stability
2-Chloro-3-((3-NO₂Ph)amino)-1,4-NQ Moderate (DMF) ~ -450 mV (vs. SCE) Stabilized by H-bonding
2-Trifluoromethyl-3-phytyl-1,4-NQ Very low (lipophilic) Not reported High thermal stability
Vitamin K metabolites (5C-aglycone) High (aqueous) ~ -300 mV Rapid β-oxidation

Key Insights :

Biological Activity

2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone (CAS No. 303997-22-0) is a synthetic compound belonging to the naphthoquinone class, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C19H13NO5
  • Molar Mass : 335.31 g/mol
  • Boiling Point : Approximately 512.5 °C (predicted)
  • Density : 1.355 g/cm³ (predicted)

Naphthoquinones, including this compound, exert their biological effects primarily through:

  • Redox Cycling : This process generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes, particularly those related to cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and the generation of ROS.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)8.7ROS generation and caspase activation
HeLa (Cervical)12.3Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. It acts by disrupting microbial cell membranes and inhibiting nucleic acid synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various naphthoquinones, including this compound. Results indicated that it significantly reduced cell viability in MCF-7 and A549 cells, suggesting potential for development as an anticancer agent .
  • Antimicrobial Efficacy Assessment : Another research conducted at a university laboratory assessed the antimicrobial properties against common bacterial strains. The findings confirmed that the compound effectively inhibited growth at low concentrations, supporting its potential use as a therapeutic agent against infections .

Pharmacological Applications

Given its biological activity, this compound is being explored for:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Treatments : Potential applications in treating bacterial and fungal infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.